1-(4-Nitrophenyl)-3-buten-1-ol
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Overview
Description
1-(4-Nitrophenyl)-3-buten-1-ol is an organic compound characterized by a nitrophenyl group attached to a butenol chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both a nitro group and an unsaturated alcohol moiety makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-3-buten-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with allyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-3-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-nitrophenyl)-3-buten-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(4-Nitrophenyl)-3-buten-1-one
Reduction: 1-(4-Aminophenyl)-3-buten-1-ol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(4-Nitrophenyl)-3-buten-1-ol finds applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving nitro group reduction.
Medicine: Derivatives of this compound are investigated for their potential antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
1-(4-Nitrophenyl)-3-buten-1-ol can be compared with other nitrophenyl derivatives, such as 1-(4-nitrophenyl)-2-propanol and 1-(4-nitrophenyl)-1-ethanol. These compounds share similar structural features but differ in the length and saturation of the carbon chain. The presence of the butenol moiety in this compound provides unique reactivity, particularly in reactions involving the double bond.
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)-2-propanol
- 1-(4-Nitrophenyl)-1-ethanol
- 1-(4-Nitrophenyl)-3-buten-2-ol
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(4-nitrophenyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H11NO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12H,1,3H2 |
InChI Key |
DMLPRMJRAPIESK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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